1-(3-Aminopropyl)-3-methylurea;hydrochloride
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Overview
Description
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns . A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst .
Molecular Structure Analysis
While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy .
Physical and Chemical Properties Analysis
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a clear/colourless liquid miscible in water. It is a non-flammable liquid and a corrosive product .
Scientific Research Applications
Chemical Synthesis and Functionalization
In chemical synthesis, compounds like "1-(3-Aminopropyl)-3-methylurea hydrochloride" often serve as intermediates or building blocks. For example, the study by Paik and Kim (1968) on protein methylase I demonstrates the role of methylurea derivatives in post-translational modifications of proteins, highlighting the importance of such compounds in understanding and manipulating protein functions (Paik & Kim, 1968).
Biomedical Research
In biomedical research, compounds structurally related to "1-(3-Aminopropyl)-3-methylurea hydrochloride" have been explored for their therapeutic potential. For instance, Spielman and Richards (1946) investigated 1‐acyl‐3‐aminomethylureas for their analgesic effects, although they noted undesirable side effects in clinical trials (Spielman & Richards, 1946). This indicates the interest in exploring the pharmacological properties of urea derivatives.
Materials Science
In materials science, the modification of surfaces with aminosilanes, which share functional groups with "1-(3-Aminopropyl)-3-methylurea hydrochloride," has been studied for improving hydrolytic stability and functionality. Smith and Chen (2008) addressed the issue of losing surface functionality derived from aminosilanes on silica surfaces, which is relevant for developing stable and functional materials (Smith & Chen, 2008).
Safety and Hazards
Future Directions
Urinary stent coatings are a strategy to tackle certain complications associated with the use of biomaterials. The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments . In the light of current knowledge regarding biofilm formation mechanisms, coating solutions can be divided, according to its purpose, in anti-adhesive coatings and bactericidal coatings .
Mechanism of Action
Target of Action
Similar compounds such as 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione have been found to target 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
It’s worth noting that similar compounds like nintedanib, a tyrosine kinase inhibitor, inhibit multiple signaling receptors, including endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr), ultimately inhibiting fibroblast proliferation and differentiation .
Biochemical Pathways
Related compounds like polyamines have been found to regulate various biological processes, such as ca2+, na+, k±atpase, thus maintaining membrane potential and controlling intracellular ph and volume .
Pharmacokinetics
Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .
Result of Action
Similar compounds like nintedanib have been studied widely for other ailments like cancers and hepatic fibrosis, apart from lung disorders .
Action Environment
It’s worth noting that the action of similar compounds like (3-aminopropyl)triethoxysilane can be influenced by the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Properties
IUPAC Name |
1-(3-aminopropyl)-3-methylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-7-5(9)8-4-2-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQYJSRRFCGFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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